2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring substituted with chlorophenyl groups, a methoxyphenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using a catalyst such as vitamin B1 . This reaction is characterized by its simplicity, metal-free catalysis, and high yields (78-92%).
Industrial Production Methods
the principles of green chemistry, such as the use of eco-friendly catalysts and solvent-free conditions, are often applied to scale up the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the function of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-trisubstituted-1H-pyrazoles: These compounds share the pyrazole core and exhibit similar biological activities.
Indole derivatives: These compounds have diverse biological activities and are structurally similar due to the presence of aromatic rings.
Uniqueness
2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of trifluoromethyl and methoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H17Cl2F3N4O |
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Molecular Weight |
541.3 g/mol |
IUPAC Name |
2-[3,5-bis(4-chlorophenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C27H17Cl2F3N4O/c1-37-21-12-6-16(7-13-21)22-15-25(27(30,31)32)34-26(33-22)36-24(18-4-10-20(29)11-5-18)14-23(35-36)17-2-8-19(28)9-3-17/h2-15H,1H3 |
InChI Key |
YTYPKYQHASHVLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C(F)(F)F |
Origin of Product |
United States |
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